Indoprofen
Overview
Description
Indoprofen is a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn worldwide in the 1980s due to reports of severe gastrointestinal bleeding . It has been found to increase the production of the survival motor neuron protein .
Molecular Structure Analysis
The molecular formula of Indoprofen is C17H15NO3 . It is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 2 is substituted by a 4-(1-oxo-1,3-dihydroisoindol-2-yl)phenyl group .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibition of Prostaglandin and Thromboxane Synthesis
Indoprofen has been researched for its effects on prostaglandin and thromboxane A2 synthesis. A study by Ceserani et al. (1979) found that indoprofen does not exhibit selectivity in inhibiting these substances, suggesting that its action may occur at the cyclooxygenase level, similar to indomethacin. This implies potential applications in conditions where prostaglandin and thromboxane synthesis plays a role (Ceserani, Colombo, & Mandelli, 1979).
Biological Activity of Optical Isomers
Indoprofen's optical isomers have been examined for their distinct biological activities. Buttinoni et al. (1983) explored the contributions of (+) and (-) indoprofen enantiomers to the drug's activity and toxicity. They also investigated their effect on prostaglandin biosynthesis. Such studies highlight the importance of stereochemistry in the pharmacological profile of indoprofen (Buttinoni, Ferrari, Colombo, & Ceserani, 1983).
Prevention of Muscle Wasting in Aged Mice
A 2020 study by Kim et al. focused on indoprofen's potential as a drug for muscle wasting. They found that indoprofen activates the PDK1/AKT pathway, leading to increased muscle mass in aged mice. This suggests its application in preventing muscle wasting and weakness related to aging or muscle diseases (Kim et al., 2020).
Pharmacokinetics of Indoprofen Enantiomers
The pharmacokinetics of indoprofen's enantiomers have been studied, with Tamassia et al. (1984) observing that d-indoprofen is cleared from plasma and excreted in urine slower than l-indoprofen. They also noted no stereospecific inversion of d-indoprofen after administration, important for understanding the drug's behavior in the human body (Tamassia et al., 1984).
Central Component in Analgesic Effect
Paeile et al. (1989) investigated the central nervous system effects of indoprofen, finding that it induces modifications in EEG and depresses evoked activity in certain brain and spinal cord regions. This indicates a central component in its analgesic effect, contributing to its efficacy (Paeile, Lombard, Saavedra, Bustos, & Pelissier, 1989).
Preclinical Studies on Analgesic-Antiinflammatory Properties
Indoprofen has been subjected to preclinical studies to evaluate its analgesic and anti-inflammatory properties. Buttinoni and Tommasini (1981) reported itseffectiveness in inhibiting experimental inflammation and pain, linked to its action in inhibiting prostaglandin biosynthesis at the cyclo-oxygenase step. These findings suggest potential applications in managing pain and inflammation-related conditions (Buttinoni & Tommasini, 1981).
Drug-Albumin Interaction
Juni, Nieves, and Perrin (1983) explored the interaction between indoprofen and human serum albumin. They discovered that indoprofen binds to albumin in a unique manner, with varying thermodynamic reactions based on drug to protein ratios. This novel observation could have implications for understanding the pharmacokinetics and dynamics of indoprofen in the human body (Juni, Nieves, & Perrin, 1983).
Treatment of Juvenile Chronic Arthritis
A study by Price, Venning, and Ansell (1985) evaluated the efficacy of indoprofen in children with juvenile chronic arthritis. The results showed indoprofen significantly reducing symptoms like soft tissue swelling, joint limitation, and improving grip strength. This indicates its potential use in pediatric rheumatology (Price, Venning, & Ansell, 1985).
Plasma and Synovial Fluid Pharmacokinetics
Caruso et al. (1980) investigated indoprofen's pharmacokinetics in plasma and synovial fluid in patients with rheumatoid arthritis. They found a direct correlation between the drug levels in synovial fluid and plasma, along with a notable decrease in prostaglandin concentration in synovial fluid after indoprofen administration. This study provides insights into indoprofen's effects on joint inflammation (Caruso, Moro, Patrono, Sacchetti, Tamassia, & Tosolini, 1980).
Mechanism of Action
Target of Action
Indoprofen primarily targets Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular energy production. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .
Mode of Action
Indoprofen acts as an inhibitor of Pyruvate kinase PKM . By inhibiting this enzyme, Indoprofen can potentially alter the metabolic processes within the cell, specifically those related to energy production and glucose metabolism .
Biochemical Pathways
Indoprofen’s inhibition of Pyruvate kinase PKM affects the glycolysis pathway, leading to potential downstream effects on cellular energy production . Additionally, Indoprofen has been found to prevent muscle wasting in aged mice through activation of the PDK1/AKT pathway , suggesting its involvement in muscle protein synthesis and degradation pathways .
Pharmacokinetics
The pharmacokinetics of Indoprofen involve several key aspects:
- Absorption : The absorption of Indoprofen is not fully known .
- Distribution : The apparent volume of distribution of Indoprofen is between 11 to 17% of body weight, indicating its limited extravascular distribution .
- Metabolism : Indoprofen is metabolized through glucuronidation .
- Excretion : Indoprofen is primarily excreted renally .
- Half-life : The biological half-life of Indoprofen is approximately 2.3 hours .
Result of Action
The molecular and cellular effects of Indoprofen’s action are primarily related to its inhibition of Pyruvate kinase PKM and activation of the PDK1/AKT pathway . These actions can lead to alterations in cellular energy production, glucose metabolism, and muscle protein synthesis and degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Indoprofen. For instance, the presence of Indoprofen in the aquatic environment globally can lead to enantiospecific differences in environmental fate and toxicity . Furthermore, the chiral inversion process, whereby one enantiomer converts into its antipode, can be significant if the more toxic enantiomers are formed .
Safety and Hazards
Future Directions
Indoprofen has shown potential in the treatment of sepsis by alleviating high mobility group box 1-mediated inflammatory responses . It has also been found to increase the production of the survival motor neuron protein, suggesting potential applications in the treatment of spinal muscular atrophies .
properties
IUPAC Name |
2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19/h2-9,11H,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMIEHBSYVWVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045831 | |
Record name | Indoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532964 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Indoprofen | |
CAS RN |
31842-01-0 | |
Record name | Indoprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31842-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Indoprofen [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031842010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | indoprofen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoprofen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | INDOPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPE46ZU14N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
208-210 | |
Record name | Indoprofen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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Q & A
Q1: What is the primary mechanism of action of indoprofen?
A1: Indoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase (COX) activity. [, ] This inhibition leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. [, ]
Q2: Does indoprofen demonstrate any activity beyond COX inhibition?
A2: Recent research suggests that indoprofen can also activate the 3-phosphoinositide-dependent protein kinase-1 (PDK1)/AKT/p70S6 kinase (S6K) pathway, leading to increased muscle protein synthesis. [] Additionally, indoprofen can activate AMP-activated protein kinase (AMPK), which promotes mitochondrial biogenesis and oxidative metabolism through PGC-1α induction. []
Q3: How does indoprofen's activation of PDK1/AKT contribute to its therapeutic potential?
A3: This pathway activation has been shown to counteract muscle wasting in aged and disuse-induced muscle atrophic mice, suggesting a potential therapeutic application for age-related muscle weakness and diseases. []
Q4: What is the molecular formula and weight of indoprofen?
A4: The molecular formula of indoprofen is C18H16NO3, and its molecular weight is 293.32 g/mol.
Q5: How is indoprofen absorbed and metabolized in the body?
A5: Indoprofen is rapidly absorbed following oral administration, reaching peak plasma concentrations within 1-2 hours. [, ] It is primarily metabolized in the liver and excreted mainly in the urine, with nearly complete elimination within 24 hours. [, ]
Q6: Has indoprofen demonstrated efficacy in animal models of disease?
A6: Yes, indoprofen has demonstrated anti-inflammatory and analgesic activity in various animal models, including carrageenin-induced edema and phenylquinone-writhing tests. [] In preclinical studies, it has also shown efficacy in reducing muscle wasting in aged and disuse-induced muscle atrophic mice. []
Q7: What clinical trials have been conducted with indoprofen, and what are the key findings?
A7: Numerous clinical trials have investigated indoprofen's efficacy in conditions like osteoarthritis, rheumatoid arthritis, acute gout, and postoperative pain. These trials generally indicate that indoprofen is as effective as other NSAIDs, such as aspirin, ibuprofen, and indomethacin, in relieving pain and improving functional parameters. [, , , , , , , , , , ]
Q8: What is the safety profile of indoprofen?
A8: Indoprofen's safety profile is similar to other NSAIDs. [] The most common adverse effects are gastrointestinal disturbances, including heartburn, dyspepsia, and nausea. [] Serious gastrointestinal complications like bleeding are rare. []
Q9: Have any specific drug delivery strategies been explored for indoprofen?
A9: One study investigated the use of β-cyclodextrin complexation to enhance indoprofen's bioavailability. [] The inclusion complex exhibited improved dissolution rate and membrane permeability, leading to increased absorption in rat intestine and higher plasma concentrations in rabbits. []
Q10: What analytical methods are used to quantify indoprofen in biological fluids?
A10: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying indoprofen in plasma and urine. [] Gas-liquid chromatography (GLC) has also been utilized for this purpose. []
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